molecular formula C20H25N5O3 B12739952 2(1H)-Quinolinone, 6-(4-(1-((1R,2S)-2-hydroxycyclohexyl)-1H-tetrazol-5-yl)butoxy)-, rel- CAS No. 98360-35-1

2(1H)-Quinolinone, 6-(4-(1-((1R,2S)-2-hydroxycyclohexyl)-1H-tetrazol-5-yl)butoxy)-, rel-

Cat. No.: B12739952
CAS No.: 98360-35-1
M. Wt: 383.4 g/mol
InChI Key: MYABHTPRWNBRPW-MSOLQXFVSA-N
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Description

2(1H)-Quinolinone, 6-(4-(1-((1R,2S)-2-hydroxycyclohexyl)-1H-tetrazol-5-yl)butoxy)-, rel- is a complex organic compound with a unique structure that combines a quinolinone core with a tetrazole and a hydroxycyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Quinolinone, 6-(4-(1-((1R,2S)-2-hydroxycyclohexyl)-1H-tetrazol-5-yl)butoxy)-, rel- typically involves multiple steps. The process begins with the preparation of the quinolinone core, followed by the introduction of the tetrazole and hydroxycyclohexyl groups. Common reagents used in these reactions include cyclohexanone, tetrazole, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2(1H)-Quinolinone, 6-(4-(1-((1R,2S)-2-hydroxycyclohexyl)-1H-tetrazol-5-yl)butoxy)-, rel- can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the quinolinone core.

Common Reagents and Conditions

The reactions typically require specific conditions, such as controlled temperatures, pH levels, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinolinone derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of hydroquinolinone derivatives.

Scientific Research Applications

2(1H)-Quinolinone, 6-(4-(1-((1R,2S)-2-hydroxycyclohexyl)-1H-tetrazol-5-yl)butoxy)-, rel- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2(1H)-Quinolinone, 6-(4-(1-((1R,2S)-2-hydroxycyclohexyl)-1H-tetrazol-5-yl)butoxy)-, rel- involves its interaction with specific molecular targets. The hydroxycyclohexyl group may facilitate binding to certain enzymes or receptors, while the tetrazole moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2(1H)-Quinolinone, 6-(4-(1-((1R,2S)-2-hydroxycyclohexyl)-1H-tetrazol-5-yl)butoxy)-, rel- stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a versatile compound in research and industrial applications.

Properties

CAS No.

98360-35-1

Molecular Formula

C20H25N5O3

Molecular Weight

383.4 g/mol

IUPAC Name

6-[4-[1-[(1R,2S)-2-hydroxycyclohexyl]tetrazol-5-yl]butoxy]-1H-quinolin-2-one

InChI

InChI=1S/C20H25N5O3/c26-18-6-2-1-5-17(18)25-19(22-23-24-25)7-3-4-12-28-15-9-10-16-14(13-15)8-11-20(27)21-16/h8-11,13,17-18,26H,1-7,12H2,(H,21,27)/t17-,18+/m1/s1

InChI Key

MYABHTPRWNBRPW-MSOLQXFVSA-N

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)C=C4)O

Canonical SMILES

C1CCC(C(C1)N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)C=C4)O

Origin of Product

United States

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